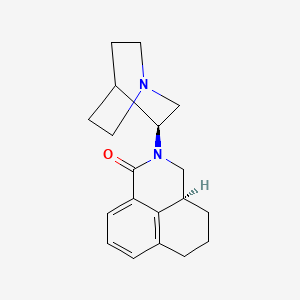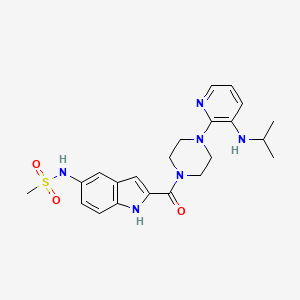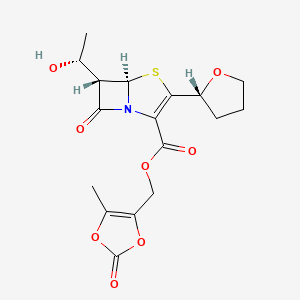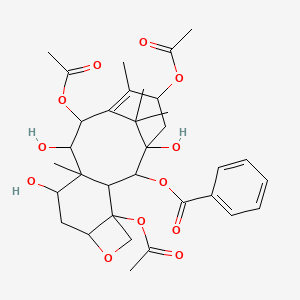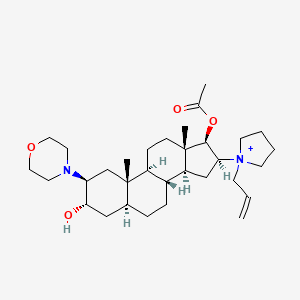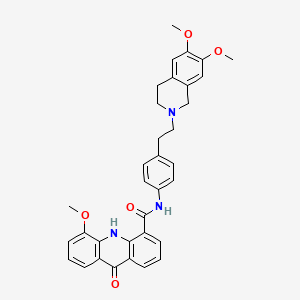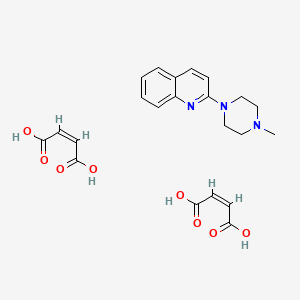
甲基喹帕嗪二马来酸盐
描述
甲基喹帕嗪二马来酸盐是一种属于氨基喹啉类化学化合物。它由喹啉构成,其中 2 位的氢被 4-甲基哌嗪-1-基取代。 该化合物以其作为 5-羟色胺激动剂的作用而闻名,这意味着它对 5-羟色胺受体具有亲和力,并可以通过刺激细胞受体的生理活性来模拟 5-羟色胺的作用 .
科学研究应用
甲基喹帕嗪二马来酸盐在科学研究中具有多种应用,特别是在化学、生物学和医学领域:
化学: 它用作研究 5-羟色胺激动剂的参考化合物。
生物学: 它用于研究 5-羟色胺对各种生物过程的影响。
作用机制
甲基喹帕嗪二马来酸盐通过作为 5-HT3 受体激动剂发挥作用。它对 5-HT3 位点的亲和力几乎与喹帕嗪相同,但不会与 5-HT1B 位点结合。 通过与 5-HT3 受体结合,它模拟了 5-羟色胺的作用,从而导致细胞受体的生理活性刺激 .
生化分析
Biochemical Properties
N-methylquipazine dimaleate is known to be a 5-HT3 agonist . It has almost the same affinity for 5-HT3 sites as quipazine but unlike the latter, does not bind to 5-HT1B sites . This suggests that N-methylquipazine dimaleate may interact with enzymes, proteins, and other biomolecules associated with these receptor sites.
Cellular Effects
As a 5-HT3 agonist, it may influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
As a 5-HT3 agonist, it likely exerts its effects at the molecular level through binding interactions with biomolecules, potentially leading to enzyme inhibition or activation, and changes in gene expression .
准备方法
甲基喹帕嗪二马来酸盐通过使甲基喹帕嗪与两个当量的马来酸反应制备 。合成路线包括以下步骤:
甲基喹帕嗪的合成: 这涉及将喹啉 2 位的氢用 4-甲基哌嗪-1-基取代。
二马来酸盐的形成: 然后使甲基喹帕嗪与马来酸反应形成二马来酸盐。
化学反应分析
甲基喹帕嗪二马来酸盐会发生各种类型的化学反应,包括:
氧化: 此反应涉及添加氧气或去除氢。
还原: 此反应涉及添加氢气或去除氧气。
取代: 此反应涉及用另一种原子或原子团取代一个原子或原子团。
这些反应中常用的试剂包括高锰酸钾等氧化剂和氢化铝锂等还原剂。 这些反应产生的主要产物取决于所用的具体条件和试剂 .
相似化合物的比较
甲基喹帕嗪二马来酸盐与其他 5-羟色胺激动剂(如喹帕嗪)相似。 它在不与 5-HT1B 位点结合方面具有独特的特性,这与喹帕嗪不同 。其他类似化合物包括:
喹帕嗪: 一种与 5-HT3 和 5-HT1B 位点结合的 5-羟色胺激动剂。
2-甲基-5-羟色胺: 另一种具有不同结合特性的 5-羟色胺激动剂。
属性
IUPAC Name |
(Z)-but-2-enedioic acid;2-(4-methylpiperazin-1-yl)quinoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3.2C4H4O4/c1-16-8-10-17(11-9-16)14-7-6-12-4-2-3-5-13(12)15-14;2*5-3(6)1-2-4(7)8/h2-7H,8-11H2,1H3;2*1-2H,(H,5,6)(H,7,8)/b;2*2-1- | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HNSITEGFVDCKMF-SPIKMXEPSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C2=NC3=CC=CC=C3C=C2.C(=CC(=O)O)C(=O)O.C(=CC(=O)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1CCN(CC1)C2=NC3=CC=CC=C3C=C2.C(=C\C(=O)O)\C(=O)O.C(=C\C(=O)O)\C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25N3O8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9042623 | |
| Record name | N-Methylquipazine dimaleate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9042623 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
459.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
171205-17-7 | |
| Record name | N-Methylquipazine dimaleate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0171205177 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N-Methylquipazine dimaleate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9042623 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-METHYLQUIPAZINE DIMALEATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3HE4V6NQ2I | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


